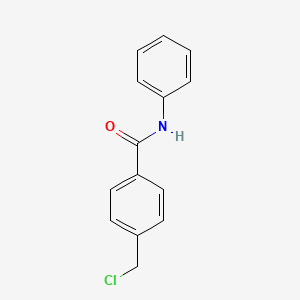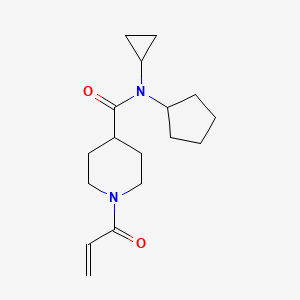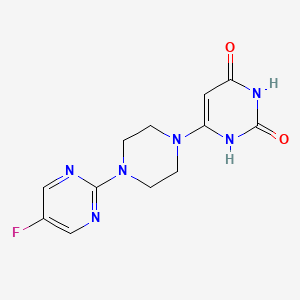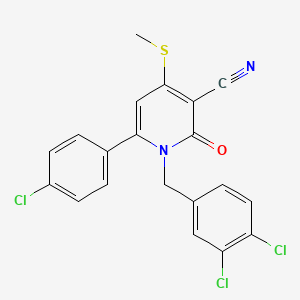![molecular formula C24H30N6O3 B2377902 8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900294-25-9](/img/structure/B2377902.png)
8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with multiple functional groups. It contains an imidazo[2,1-f]purine core, which is a type of purine analog. Purines are key components of many biological molecules, including DNA and RNA. The molecule also contains a piperidine ring, which is a common motif in many pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine and piperidine cores, followed by various substitutions to add the additional functional groups. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine and piperidine rings would likely contribute to the rigidity of the molecule, while the various substituents would influence its polarity and potential for forming hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and piperidine groups could increase its solubility in organic solvents .Aplicaciones Científicas De Investigación
Antihypertensive Agents: Piperidine derivatives have shown promise as antihypertensive agents. Their ability to modulate blood pressure makes them valuable candidates for treating hypertension .
Antimicrobial and Antiviral Properties: Certain piperidine derivatives exhibit antimicrobial and antiviral activity. They may serve as potential agents against bacterial, fungal, and viral infections. Researchers continue to investigate their efficacy and safety .
Anticonvulsants: Piperidine-containing compounds have been studied for their anticonvulsant properties. These molecules could contribute to the development of new treatments for epilepsy and related disorders .
Anti-Inflammatory Compounds: Inflammation plays a central role in various diseases. Piperidine derivatives have been explored as anti-inflammatory agents, with potential applications in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Natural Products and Alkaloids
Piperidine derivatives are not only synthetically designed but also occur naturally. Here’s a glimpse into their natural sources and applications:
Piperine: Piperine, a true alkaloid with a piperidine moiety, is found in plants of the Piperaceae family. It exhibits powerful antioxidant properties by scavenging free radicals .
Future Prospects
As research continues, scientists are likely to uncover additional applications for piperidine derivatives. Their versatility and structural diversity make them intriguing targets for drug development and therapeutic interventions.
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937 Chavan, S. S., & Shinde, D. B. (2019). A One-Pot, Solvent-Free, and Catalyst-Free Synthesis of Piperidine Derivatives Using Microwave Irradiation. Russian Journal of Organic Chemistry, 55(11), 1721–1725. DOI: 10.1134/S1070428019110204 Kaur, R., & Kaur, T. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1–12. DOI: 10.1186/s43094-021-00335-y
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with various receptors, such as the alpha1-adrenergic receptors . These receptors are significant targets for various neurological conditions treatment .
Mode of Action
It’s worth noting that similar compounds have been shown to elicit their effects via active metabolites . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels, which can lead to various physiological effects.
Pharmacokinetics
Similar compounds have been found to exhibit a range of pharmacokinetic properties, which can significantly impact their bioavailability and overall therapeutic potential .
Direcciones Futuras
Propiedades
IUPAC Name |
6-(4-methoxyphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3/c1-16-17(2)30-20-21(25-23(30)29(16)18-8-10-19(33-4)11-9-18)26(3)24(32)28(22(20)31)15-14-27-12-6-5-7-13-27/h8-11H,5-7,12-15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBCZKJXKHFMGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCN5CCCCC5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine](/img/structure/B2377821.png)
![(1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B2377822.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2377823.png)

![2-Bromo-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2377825.png)

![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2377828.png)


![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2377836.png)
![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2377837.png)
![N-(sec-butyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2377838.png)
![N-benzyl-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2377841.png)